molecular formula C9H11NO3 B556771 DL-o-Tyrosine CAS No. 2370-61-8

DL-o-Tyrosine

Cat. No.: B556771
CAS No.: 2370-61-8
M. Wt: 181.19 g/mol
InChI Key: WRFPVMFCRNYQNR-UHFFFAOYSA-N
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Description

DL-O-Tyrosine, also known as DL-2-Hydroxyphenylalanine, is a synthetic amino acid with the chemical formula C9H11NO3. It is derived from the substitution of a hydrogen atom in the structure of tyrosine. This compound appears as a white crystalline powder and is soluble in water and acids but insoluble in organic solvents . This compound is widely used in the food and pharmaceutical industries, serving as a food flavoring agent, a precursor for synthetic drugs, and a nutritional supplement .

Preparation Methods

The preparation of DL-O-Tyrosine can be achieved through synthetic chemical methods. One common method involves the reaction of tyrosine with appropriate reagents to replace a hydrogen atom in the amino acid molecule . The specific synthetic route includes a multi-step organic synthesis reaction, which requires suitable catalysts and reagents . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

DL-O-Tyrosine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as sodium borohydride are often used.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the aromatic ring.

    Major Products: The major products formed from these reactions include quinones, amine derivatives, and halogenated compounds.

Properties

IUPAC Name

2-amino-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPVMFCRNYQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946504
Record name DL-o-Tyrosine
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2 mg/mL at 17 °C
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
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CAS No.

2370-61-8, 709-16-0
Record name (±)-o-Tyrosine
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Record name 2-Tyrosine
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Record name O-Tyrosine
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Record name DL-o-Tyrosine
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Record name 2-hydroxyphenylalanine
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Record name DL-O-TYROSINE
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Record name o-Tyrosine
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URL http://www.hmdb.ca/metabolites/HMDB0006050
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

262 °C
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Commercially available DL-o-tyrosine 1 (Fluka) is treated with L-aminoacid oxidase and oxygen according to the procedure of Sun et al. (J. Med. Chem. 1998, 41, 1034-1041) to afford the D-o-tyrosine 2. Reaction with di-t-butyl-dicarbonate in the presence of base affords the boc protected amino acid 3 (J. Med. Chem. 1998, 41, 1034-1041). The boc protected acid 3 is then treated with benzyl bromide in the presence of potassium carbonate to afford the benzyl ether 4 (J. Med. Chem. 1998, 41, 1034-1041). The four step sequence reported for the preparation of the corresponding epoxide of phenylalanine (see J. Med. Chem. 1994, 37, 1758-1768) is used to prepare the desired epoxides. Thus, the acid 4 is treated with isobutylchloroformate in the presence of N-methylmorpholine to afford the mixed anhydride which is then treated with diazomethane to afford the α-diazoketone 5 (see scheme 1). The ketone 5 is treated with HCl to form the α-chloroketone 6 which is then reduced with sodium borohydride to form the chloro alcohol 7. The 2S, 3R diastereoisomer is separated by chromatography and treated with base (e.g. potassium hydroxide) to afford the epoxide 8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DL-o-Tyrosine interact with enzymes and what are the downstream effects?

A1: this compound can act as a substrate for certain enzymes. For example, research has shown that L-phenylalanine oxidase from Pseudomonas sp. P-501 can catalyze both the oxidation and oxygenation of this compound. [] This enzymatic reaction leads to the formation of specific products, although the exact nature of these products depends on the specific reaction catalyzed (oxidation vs. oxygenation). Additionally, in the context of pancreatic islets, this compound can activate L-aromatic amino acid decarboxylase. [] This activation can potentially influence the conversion of other aromatic amino acids and impact downstream processes related to insulin release.

Q2: What is known about the impact of this compound on insulin release?

A2: Studies using pancreatic islets from ob/ob mice suggest that this compound can indirectly influence insulin release. While this compound itself doesn't directly stimulate insulin secretion, its ability to activate L-aromatic amino acid decarboxylase plays a role. [] This activation can potentially modulate the levels of other molecules involved in the insulin release pathway, ultimately leading to changes in insulin secretion.

Q3: Are there any known inhibitors of the enzymatic reactions involving this compound?

A3: Yes, research has identified several inhibitors of L-phenylalanine oxidase, the enzyme that utilizes this compound as a substrate. [] Competitive inhibitors, like ω-phenyl fatty acids (phenylacetic acid, 3-phenylpropionic acid, and 4-phenylbutyric acid), can bind to the enzyme's active site and reduce its activity towards this compound. This inhibition can potentially impact the downstream effects of this compound metabolism.

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